1-Oxaspiro[3.3]heptan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-4-8-6(5)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPMSUBLHKUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxaspiro 3.3 Heptan 3 One and Derivatives
Strategies for Spiro[3.3]heptane Core Construction
The assembly of the spiro[3.3]heptane core, characterized by two fused four-membered rings, presents unique synthetic challenges. Various strategies have been devised to overcome these hurdles, ranging from the stepwise construction of the individual rings to more convergent approaches.
Cyclization Approaches to Oxetane (B1205548) and Cyclobutanone (B123998) Rings
A primary strategy for constructing the 1-oxaspiro[3.3]heptan-3-one scaffold involves the sequential or convergent formation of the oxetane and cyclobutanone rings.
One common approach begins with a pre-existing cyclobutane (B1203170) derivative. For instance, the thermal reaction of N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a base can yield spiro[3.3]heptanones. chemrxiv.orgresearchgate.net This method allows for the introduction of substituents on the cyclobutane ring of the final product.
Another key cyclization method is the [2+2] cycloaddition. The reaction of keteneiminium salts with alkenes is a known method for preparing cyclobutanones and has been adapted for the synthesis of polysubstituted spiro[3.3]heptanes. researchgate.netchemrxiv.org Similarly, thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate can produce spirocyclic β-lactams, which can be further transformed into aza-spiro[3.3]heptane derivatives. researchgate.net
The formation of the oxetane ring can be achieved through various cyclization reactions. For example, intramolecular Williamson ether synthesis is a classic and effective method. More advanced techniques include iodocyclization, which has been used to prepare a wide array of oxa-spirocyclic compounds. researchgate.net
Ring Expansion and Rearrangement Strategies from Smaller Spirocycles
Ring expansion reactions of smaller, more strained spirocycles provide an elegant entry into the spiro[3.3]heptane system. These methods often leverage the release of ring strain as a thermodynamic driving force.
A notable example is the Meinwald oxirane rearrangement. nih.gov This reaction involves the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative to form the 1,6-disubstituted spiro[3.3]heptane core. nih.gov The starting spiro-epoxide can be synthesized from a corresponding alkene, which in turn is accessible from a cyclobutanone derivative. nih.gov
Another powerful strategy involves a "strain-relocating" semipinacol rearrangement. nih.govx-mol.com This process starts with the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane. The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a rearrangement to afford a substituted spiro[3.3]heptan-1-one. nih.govx-mol.comresearchgate.net This method is particularly noteworthy for its ability to generate optically active products with high regio- and stereospecificity. nih.govresearchgate.net
The expansion of spirocyclopropanes is another versatile approach. nih.gov For instance, spiro[cyclopropane-1,3′-oxindoles] can undergo ring-opening and subsequent annulation reactions to form spiro[pyrrolidin-3,3′-oxindoles]. nih.gov These strategies highlight the utility of strained rings as synthons for more complex spirocyclic systems.
Photochemical and Catalytic Approaches (e.g., Paternò–Büchi reactions, Gold-catalyzed cyclizations)
Photochemical and catalytic methods offer powerful and often milder alternatives for constructing the spiro[3.3]heptane framework.
The Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a direct method for forming oxetane rings. wikipedia.orgresearchgate.netchemistryworld.commdpi.com This reaction proceeds via an excited state of the carbonyl compound and can lead to the formation of spirocyclic oxetanes when an appropriate cyclic ketone or alkene is used. wikipedia.orgmdpi.com The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the electronic nature of the reactants and the reaction conditions. researchgate.net
Gold-catalyzed cyclizations have emerged as a powerful tool in modern organic synthesis, and their application extends to the formation of spirocycles. rsc.orgmonash.edursc.orgresearchgate.net Gold(I) catalysts can activate alkynes towards nucleophilic attack, enabling a variety of cyclization cascades. For example, gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the synthesis of azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. rsc.org These reactions often proceed through a series of intricate steps, including acyloxy migration, Nazarov cyclization, and further cyclization events, to build the spirocyclic core. rsc.orgrsc.org
Cobalt-catalyzed reactions also provide a route to oxa-spirocycles. A one-step cobalt(III)-catalyzed protocol using phenoxy acetamide (B32628) and alkynes has been developed for the synthesis of oxa-spirocyclic compounds. nih.gov This cascade reaction involves C-H activation followed by cyclization. nih.gov
Multi-Component and Cascade Reaction Sequences
A four-component A³-based cascade reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction utilizes an amino alcohol, formaldehyde, a cyclic ketone (like 3-oxetanone), and an alkyne, catalyzed by CuBr2/TFA. mdpi.com
Cascade reactions can also be initiated by the ring-opening of strained rings. For example, the ring-opening of spiro[cyclopropane-1,3′-oxindoles] with an azide (B81097) ion can initiate a cascade sequence involving Staudinger, aza-Wittig, and Mannich reactions to produce diastereoselective spiro[pyrrolidine-3,3′-oxindoles]. nih.gov Organocatalytic cascade Michael/Michael reactions have also been employed for the asymmetric synthesis of spirooxindoles. rsc.org Furthermore, supported-amine catalysts have been used in sulfa-Michael/aldol (B89426) cascade reactions to synthesize spiro-thiazolone-tetrahydrothiophenes. rsc.org
Functionalization and Derivatization of the Spiro[3.3]heptan-3-one Framework
Once the this compound core is constructed, further functionalization is often necessary to access a diverse range of derivatives for various applications. The carbonyl group and the carbon atoms of the spirocyclic framework serve as key handles for introducing new substituents.
The carbonyl group of the spiro[3.3]heptan-3-one is a versatile functional group that can undergo a wide range of transformations. For example, Wolff-Kishner reduction can be used to remove the carbonyl group, yielding the corresponding spiro[3.3]heptane. researchgate.net The ketone can also be converted to an oxime, which can then be reduced to an amine. chemrxiv.org
Regioselective Introduction of Substituents
The ability to introduce substituents at specific positions of the spiro[3.3]heptan-3-one framework is crucial for fine-tuning its properties.
A key strategy for regioselective functionalization relies on the "strain-relocating" semipinacol rearrangement, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net This method demonstrates excellent regio- and stereospecificity, providing a direct route to chiral substituted spirocycles. nih.gov
In cobalt-catalyzed syntheses of oxa-spirocycles, the substitution pattern on the starting materials can direct the outcome of the reaction. For instance, substitutions on the quinone ring or at the terminal position of the alkyne can prevent further cyclization, leading exclusively to a carboamidated product. nih.gov This highlights the potential for controlling regioselectivity through substrate design.
The modification of substituents already present on the spirocycle is another important approach. For example, a bromide substituent can be converted to a carboxylic acid or a boronic acid via lithiation followed by quenching with dry ice or a borate (B1201080) ester, respectively. researchgate.net These functional groups can then be used for further derivatization, such as in Curtius reactions to form anilines. researchgate.net
Stereochemical Control in Synthesis
The biological activity of chiral molecules is often dictated by their absolute configuration. Consequently, the development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance. Research has focused on substrate-control, auxiliary-mediated, and catalytic asymmetric approaches to access enantiomerically enriched spirocyclic oxetanes.
A notable strategy involves a strain-relocating semipinacol rearrangement, which has been shown to be fully regio- and stereospecific. nih.govresearchgate.net In this approach, an optically active 1-sulfonylcyclopropanol, serving as a chiral cyclopropanone (B1606653) equivalent, reacts with a lithiated 1-sulfonylbicyclo[1.1.0]butane. nih.gov The resulting intermediate undergoes a rearrangement in the presence of an acid, yielding optically active 3-substituted spiro[3.3]heptan-1-ones with preservation of the enantiomeric purity. researchgate.net This method highlights how chirality can be transferred from a starting material to the final spirocyclic core.
Another powerful technique for installing stereocenters is the use of chiral auxiliaries. For instance, the highly diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines (Davis-Ellman imines) has been successfully employed in the synthesis of related 2-azaspiro[3.3]heptanes. researchgate.netrsc.org This methodology, which proceeds in high yield and diastereoselectivity (dr up to 98:2), could be adapted for the synthesis of chiral amino-functionalized 1-oxaspiro[3.3]heptane derivatives. rsc.orgnih.gov Similarly, modified Strecker reactions using chiral sulfinamides have been used to control stereochemistry in the synthesis of spiro[3.3]heptane-based amino acids, where diastereomers can be separated chromatographically. nih.gov
Recent advances in photoredox catalysis have also opened new avenues for oxetane synthesis with potential for stereocontrol. acs.orgnih.gov The functionalization of alcohol C–H bonds can lead to the formation of spirocyclic oxetanes, and in certain cases, products are obtained with complete diastereoselectivity. acs.org This method's applicability to complex molecules, such as a galactose derivative, demonstrates its potential for late-stage functionalization and the construction of stereochemically complex oxetane-containing products. acs.orgnih.gov
Table 1: Methodologies for Stereochemical Control in Spiro[3.3]heptane Synthesis
| Methodology | Key Features | Stereochemical Outcome | Relevant System | Citations |
| Semipinacol Rearrangement | Strain-relocating rearrangement of a 1-bicyclobutylcyclopropanol intermediate. | Fully regio- and stereospecific; transfer of chirality from starting material. | Spiro[3.3]heptan-1-ones | nih.gov, researchgate.net |
| Chiral Auxiliaries | Use of Davis-Ellman imines or other chiral auxiliaries. | High diastereoselectivity (dr up to 98:2). | Azaspiro[3.3]heptanes | researchgate.net, nih.gov, rsc.org |
| Photoredox Catalysis | C–H functionalization of alcohols. | High to complete diastereoselectivity in specific cases. | General Oxetanes | acs.org, nih.gov |
| Modified Strecker Reaction | Use of Ellman's sulfinamide as a chiral auxiliary. | Low to moderate diastereoselectivity, but isomers are separable. | Spiro[3.3]heptane Amino Acids | nih.gov |
Scalability Considerations and Process Optimization in Synthesis
Transitioning a synthetic route from laboratory scale to industrial production presents a unique set of challenges, particularly for strained ring systems like oxetanes. nih.govacs.org Process optimization focuses on cost, safety, efficiency, and robustness.
Despite these challenges, scalable routes have been developed. A linear, six-step synthesis provides access to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a versatile platform for further functionalization. researchgate.net This route, starting from 3-oxocyclobutane-1-carboxylic acid, has been demonstrated on a large scale (4.6 kg of starting material). researchgate.net Similarly, syntheses of related functionalized spiro[3.3]heptane building blocks have been achieved on multigram scales (up to nearly 0.5 kg). researchgate.net These examples prove that with careful process development, the large-scale production of these valuable motifs is feasible.
The industrial production of this compound and its derivatives is not widely documented, but the challenges are reflective of those for oxetanes in general. The primary challenges include:
Ring Strain and Stability: The inherent strain in the oxetane ring can lead to ring-opening under various conditions, which is a major concern for process safety and product purity on an industrial scale. acs.org While 3,3-disubstituted oxetanes, like the spiro[3.3]heptane system, are generally more stable, this is not guaranteed. nih.govacs.org
Availability of Starting Materials: The choice of suitable oxetane building blocks for large-scale synthesis is limited, which can constrain the accessible substitution patterns. acs.org The development of scalable routes to key starting materials, such as 3-oxocyclobutane-1-carboxylic acid, is crucial. researchgate.net
Late-Stage Introduction: To mitigate stability issues, the oxetane moiety is often installed late in a multi-step synthesis. nih.govacs.org While this protects the sensitive ring, it represents a linear approach that is less efficient for producing a diverse library of compounds. acs.org An example from Merck reported the synthesis of a functionalized oxetane ring via C–O bond formation on an 8.0 kg scale, illustrating a successful late-stage installation. nih.gov
Continuous flow chemistry is an enabling technology that addresses many of the challenges associated with the large-scale synthesis of strained or reactive molecules. rsc.orgtue.nl By performing reactions in a continuously flowing stream through a reactor, this technique offers superior control over reaction parameters, enhanced heat transfer, and improved safety compared to traditional batch processing. tue.nl
For the synthesis of spiro[3.3]heptane systems, flow chemistry has shown significant promise. A robust and mild two-step protocol for the synthesis of the related 1-oxa-2,6-diazaspiro[3.3]heptane has been developed using flow technology. researchgate.net This method involves the flow-assisted generation of a highly strained azabicyclo[1.1.0]butyl intermediate, which then undergoes further reaction. researchgate.net Although some subsequent steps were performed in batch for productivity reasons, the successful application of flow for the key steps demonstrates its potential. researchgate.net
The benefits of continuous flow for industrial applications include:
Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic reactions or the handling of unstable intermediates. tue.nl
Improved Efficiency: Precise control over temperature, pressure, and residence time can lead to higher yields and selectivities. rsc.org
Scalability: Scaling up production is achieved by running the flow process for a longer duration or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the size of the reactor, which can introduce new safety and mixing challenges.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful application to related strained spiro-heterocycles suggests it is a highly viable and advantageous strategy for its industrial production. researchgate.net
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Oxaspiro 3.3 Heptan 3 One
Strain-Release Driven Transformations
The high degree of ring strain in 1-Oxaspiro[3.3]heptan-3-one, a member of the strained spiro heterocycles (SSHs), dictates its reactivity. researchgate.net This strain energy facilitates reactions that lead to more stable, less strained products.
The oxetane (B1205548) ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a characteristic feature of oxetanes and is exploited in various synthetic applications. researchgate.net The reaction is often catalyzed by Lewis acids, which activate the oxetane oxygen, making the ring more electrophilic and prone to cleavage. A variety of nucleophiles, including organolithium reagents, Grignard reagents, and amines, can be employed to open the oxetane ring. ethz.ch
For instance, the reaction with organocuprates can lead to the formation of functionalized cyclobutane (B1203170) derivatives. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the nucleophile and the substrate.
The cyclobutanone (B123998) portion of this compound can undergo ring-expansion reactions, often through a semipinacol-type rearrangement. nih.govresearchgate.net This transformation typically involves the generation of a carbocation adjacent to the cyclobutane ring, which then triggers a rearrangement to a more stable five-membered ring system.
A notable example involves the reaction of a related spiro[3.3]heptan-1-one with a metallated bicyclobutane. nih.gov The resulting intermediate undergoes an acid-catalyzed rearrangement to afford a substituted spiro[3.3]heptan-1-one, demonstrating a "strain-relocating" process. nih.govresearchgate.net
Electrophilic and Nucleophilic Character of the Ketone Functionality
The ketone group in this compound exhibits both electrophilic and nucleophilic properties. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Standard ketone reactions such as reductions, reductive aminations, and additions of organometallic reagents are applicable.
Conversely, the α-protons to the ketone can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations.
Participation in Cascade and Multicomponent Reactions
The unique reactivity of this compound makes it a suitable candidate for cascade and multicomponent reactions. These reactions, which form multiple chemical bonds in a single operation, are highly efficient for the synthesis of complex molecules. nih.gov
For example, a domino reaction could be initiated by the ring-opening of the oxetane, followed by an intramolecular reaction with the ketone functionality. This would allow for the rapid construction of intricate molecular architectures.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and designing new synthetic strategies.
In addition to ionic pathways, radical reactions can also play a significant role in the chemistry of spirocyclic systems. For instance, a lithium-amide induced single-electron transfer to a benzophenone (B1666685) can generate a radical pair that selectively abstracts a hydrogen atom from 3-iodooxetane, initiating a radical-radical coupling reaction. researchgate.netresearchgate.net While this specific example does not directly involve this compound, it highlights the potential for radical-mediated functionalization of the oxetane ring within similar strained spirocyclic frameworks. researchgate.netresearchgate.net
Compound Information Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1823872-34-9 | C₆H₈O₂ | 112.13 |
| 3-Iodooxetane | Not specified in provided text | C₃H₅IO | 183.98 |
| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 |
Research Findings on Spiro[3.3]heptane Derivatives
| Research Focus | Key Findings |
| Synthesis of spiro[3.3]heptan-1-ones | A method was developed using a strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. The reaction is regio- and stereospecific. nih.govresearchgate.net |
| Synthesis of azaspiro[3.3]heptanes | Versatile azaspiro[3.3]heptanes with multiple exit vectors were synthesized, showing their potential in drug discovery. acs.org |
| Spirocyclization of bicyclo[1.1.0]butanes | Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines provides access to 6,7-diazaspiro[3.4]octanes. nih.gov |
| Synthesis of oxetane-fused benzimidazoles | Spirocyclic oxetanes were converted to o-cycloalkylaminoacetanilides and then cyclized to form a tetracyclic system. mdpi.com |
| Synthesis of 3,3-disubstituted oxetanes | Synthetic protocols for over 100 novel 3,3-disubstituted oxetanes were developed, demonstrating the stability of the oxetane core to various reaction conditions. rsc.org |
Metal-Catalyzed Reaction Mechanisms
Metal-catalyzed reactions involving oxetanes typically leverage the high ring strain of the four-membered ether to facilitate ring-opening, expansion, or annulation reactions. Catalysts based on palladium, rhodium, copper, nickel, and gold have been employed to achieve various transformations. thieme-connect.comscispace.comnih.govnih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming C-C and C-X (where X is a heteroatom) bonds. rsc.org In the context of strained rings, palladium catalysts can initiate cascade reactions. rsc.org For instance, a common mechanistic pathway involves the oxidative addition of a Pd(0) species to a substrate, followed by carbopalladation and a terminating step like nucleophilic capture or elimination. rsc.org While not specific to this compound, palladium has been used in the synthesis of functionalized 3(2H)-furanones via a tandem Mannich addition and ring-closing sequence, which involves the formation of an oxa-π-allylpalladium complex from an α-halo ketone. beilstein-journals.org Similarly, palladium catalysis is used in the amination of related azaspiro[3.3]heptane systems, demonstrating its utility in functionalizing spirocyclic cores. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in C-H activation and annulation reactions. rsc.orgscispace.com Rhodium(III) catalysis, for example, can be used in the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes to produce spirocyclic enones. scispace.com A proposed mechanism involves the generation of a rhodacycle intermediate, which, after C-C bond-forming reductive elimination, yields the spirocyclic product and regenerates the Rh(I) species for reoxidation. scispace.com Rhodium(II) catalysts are also used to generate metallocarbenes from diazo compounds, which can then undergo C-H insertion to form spiro-oxetanes. thieme-connect.com
Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their ability to activate π-systems like alkynes and allenes. mdpi.com A significant application related to the target compound is the synthesis of oxetan-3-ones from propargylic alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org The mechanism is proposed to proceed through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. nih.govorganic-chemistry.org This intermediate then undergoes intramolecular cyclization to form the strained four-membered oxetane ring. nih.gov This method provides a direct, one-step route to the oxetan-3-one core, which is a valuable building block in medicinal chemistry. researchgate.netnih.gov
Copper-Catalyzed Reactions: Copper catalysts have been employed in multicomponent reactions to build complex spirocycles. A CuBr₂/TFA co-catalyzed four-component cascade reaction involving a 1,2-amino alcohol, formaldehyde, an alkyne, and 3-oxetanone (B52913) has been developed to synthesize N-propargyl spirooxazolidines. mdpi.com The proposed mechanism involves the copper-catalyzed activation of the alkyne, which then reacts with an in-situ-formed iminium ion derived from the other components, leading to a ring-opening and subsequent intramolecular cyclization to form the spirocyclic product. mdpi.com
The table below summarizes various metal-catalyzed reactions involving oxetanes and related spirocyclic systems, highlighting the diversity of transformations possible.
Table 1: Overview of Metal-Catalyzed Reactions on Oxetanes and Related Scaffolds
| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref. |
| Rhodium(II) octanoate (B1194180) dimer | Arylacetate derivatives with diazo compounds | C-H Insertion | Spiro-β-lactones (precursors to spiro-oxetanes) | thieme-connect.com |
| Rhodium(III) with Cu(OAc)₂ | 2-Alkenylphenols and alkynes | Dearomatizing Oxidative Annulation | Spirocyclic enones | scispace.com |
| Gold(I) or Gold(III) | Propargylic alcohols | Intermolecular Oxidation / Cyclization | Oxetan-3-ones | nih.gov |
| Palladium(0) / dppe | 4-Chloroacetoacetate esters and imines | Tandem Mannich / Ring-Closing | 4-Substituted-3(2H)-furanones | beilstein-journals.org |
| Copper(I) Bromide / TFA | 3-Oxetanone, amino alcohol, formaldehyde, alkyne | Four-Component Cascade | 3-Oxetanone-derived spirooxazolidines | mdpi.com |
| Palladium(II) Acetate | N-Acryloylindoles and aryl halides | C-H Arylation | Spirooxindoles | rsc.org |
Conformational Analysis and Theoretical Studies of 1 Oxaspiro 3.3 Heptan 3 One
Quantum Mechanical and Computational Chemistry Approaches
Quantum mechanical and computational chemistry methods are essential tools for elucidating the structural and electronic properties of strained ring systems like 1-Oxaspiro[3.3]heptan-3-one. Theoretical studies on related spiro[3.3]heptane derivatives, such as 1-oxa-2,6-diazaspiro[3.3]heptane, have been employed to demonstrate their potential as bioisosteres by modeling their structural characteristics. researchgate.net These computational approaches allow for the calculation of molecular geometries, vibrational frequencies, and energies of different conformations, providing insights that are often difficult to obtain through experimental means alone.
For instance, detailed conformational analyses of similar fluorinated alkanes have been successfully conducted by combining electronic structure theory data with experimental NMR data. soton.ac.uk This synergy allows for a comprehensive understanding of the conformational profiles. In the context of this compound, computational methods are used to model its distinct three-dimensional shape, which is a key feature for its application in medicinal chemistry as a bioisosteric replacement for other cyclic systems. chemrxiv.org The development of novel strained spiro heterocycles frequently relies on theoretical studies to predict their potential and guide synthetic efforts. researchgate.net
Analysis of Ring Strain and Torsional Effects within the Spiro[3.3]heptane Core
The spiro[3.3]heptane core is inherently strained due to the presence of two cyclobutane (B1203170) rings fused at a single carbon atom. researchgate.netnih.gov This high degree of ring strain is a defining characteristic of the molecule and significantly influences its chemical reactivity and conformational behavior. nih.gov The strain arises from angle deviation from the ideal sp³ bond angle of 109.5° and torsional strain from eclipsing interactions between adjacent C-H bonds.
The introduction of a heteroatom (oxygen) and a carbonyl group in this compound further modifies the strain and torsional landscape compared to the parent carbocycle. The oxetane (B1205548) ring is known for its own inherent strain. The spirocyclic nature of the core provides a rigid scaffold with well-defined spatial positioning of substituents, a property that is highly desirable in drug design. researchgate.net Synthetic methods have been developed specifically to access this "highly strained spiro[3.3]heptan-1-one motif," highlighting the chemical challenges and interest in these structures. researchgate.netnih.gov The strain can be harnessed in chemical transformations, such as in strain-relocating semipinacol rearrangements, to synthesize these complex scaffolds. researchgate.netnih.gov
Table 1: Comparison of Strain Energy in Cyclic Systems
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Cyclopentane | 6.2 |
| Cyclohexane (B81311) | 0 |
Note: This table provides general strain energies for parent cycloalkanes to contextualize the strain within the spiro[3.3]heptane core, which is composed of two cyclobutane rings.
Conformational Preferences and Dynamic Behavior
The spiro[3.3]heptane skeleton is conformationally restricted, which limits the number of accessible low-energy conformations. nih.govresearchgate.net This rigidity is a key advantage in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. researchgate.net The two four-membered rings are not perfectly planar and can undergo a puckering motion. In the parent spiro[3.3]heptane, the molecule can exist in different conformations, though the energy barriers between them are generally low.
For substituted derivatives like this compound, the conformational preferences are influenced by the location of the oxygen atom and the carbonyl group. These functional groups introduce asymmetry and specific electronic effects that dictate the most stable arrangement. Computational studies on related spiro[3.3]heptane diamines have revealed how the stereochemistry of substituents defines their spatial orientation, allowing them to act as constrained surrogates for cyclohexane derivatives. researchgate.net The rigid structure ensures that substituent exit vectors are held in predictable orientations, a feature that has been a focus in the development of spiro-heterocycles. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound is dominated by the strained spiro[3.3]heptane core and the polar carbonyl and ether functionalities. The high s-character of the bonds in the four-membered rings and the inherent angle strain make the molecule susceptible to ring-opening reactions under certain conditions. For example, a novel synthetic approach to spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement, which is driven by the release of ring strain. nih.gov
The carbonyl group in the 3-position introduces an electrophilic center, making it a target for nucleophilic attack. The adjacent oxygen atom in the oxetane ring can influence this reactivity through inductive effects. The unique three-dimensional and electronic profile of the spiro[3.3]heptane motif has led to its exploration as a bioisostere for other common rings in drug molecules, such as phenyl and cyclohexane rings. chemrxiv.orgresearchgate.netresearchgate.net By replacing these flatter, more flexible rings with the rigid, sp³-rich spiro[3.3]heptane core, it is possible to improve physicochemical properties like metabolic stability while retaining or enhancing biological activity. chemrxiv.org Theoretical studies play a key role in predicting how the electronic structure of these strained spirocycles can mimic the properties of the rings they are designed to replace. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-oxa-2,6-diazaspiro[3.3]heptane |
| spiro[3.3]heptane |
| spiro[3.3]heptan-1-one |
| cyclohexane |
| 2,6-diazaspiro[3.3]heptane |
Applications of 1 Oxaspiro 3.3 Heptan 3 One in Chemical Synthesis and Materials Science
Role as a Privileged Building Block for Complex Molecules
1-Oxaspiro[3.3]heptan-3-one and its derivatives have emerged as privileged building blocks in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The inherent strain and defined geometry of the oxetane (B1205548) ring within the spirocyclic system provide a reactive handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
Researchers have successfully utilized derivatives of this compound to access a diverse array of spirocyclic systems. For instance, the development of synthetic routes to functionalized 1-oxaspiro[3.3]heptanes has provided new scaffolds for drug discovery. researchgate.net These building blocks, often synthesized on a multigram scale, serve as conformationally restricted isosteres for more common carbocyclic systems like cyclohexane (B81311). researchgate.net The ability to introduce various functional groups onto the spiro[3.3]heptane core allows for the fine-tuning of physicochemical properties, which is a critical aspect of lead optimization in drug development. researchgate.net
The versatility of this building block is further demonstrated by its use in the synthesis of azaspiro[3.3]heptanes, which are considered valuable in drug design due to their three-dimensional character. researchgate.netnih.gov These nitrogen-containing spirocycles can act as bioisosteres of common motifs like piperidine, offering improved metabolic stability and conformational restriction. researchgate.net The synthesis often involves multi-step sequences, starting from precursors that can be elaborated into the desired spirocyclic core. researchgate.net
The following table provides examples of complex molecular scaffolds synthesized using this compound derivatives as key building blocks:
| Precursor Building Block | Synthetic Transformation | Resulting Complex Scaffold | Significance |
| 6-methyloxy-substituted 1-oxaspiro[3.3]heptane | Multi-step linear synthesis | Functionalized 1-oxaspiro[3.3]heptanes | Platform for further functionalization in drug discovery. researchgate.net |
| 3-Oxocyclobutane-1-carboxylic acid derivatives | Intramolecular cyclization | 1-Oxaspiro[3.3]heptan-6-one | Key intermediate for diverse organic compounds. |
| Endocyclic alkenes and Graf's isocyanate | Thermal [2+2] cycloaddition | Spirocyclic β-lactams | Precursors to 1-azaspiro[3.3]heptanes. researchgate.net |
| 2-azidoallyl/2-alkoxyallyl alcohols and amines | Fluorocyclization | 3-functionalized oxetanes and azetidines | Access to novel strained heterocycles. researchgate.net |
Integration into Novel Scaffolds with Defined Three-Dimensionality
The rigid, non-planar structure of the spiro[3.3]heptane framework, including that of this compound, makes it an ideal component for constructing novel molecular scaffolds with well-defined three-dimensional (3D) shapes. This is a significant advantage in modern drug design, which seeks to move away from flat, aromatic structures towards more complex and specific 3D pharmacophores.
The incorporation of the spiro[3.3]heptane motif imparts a high degree of "Fsp3 character" to a molecule, which is a measure of its three-dimensionality. This increased three-dimensionality can lead to improved target selectivity and better physicochemical properties for drug candidates. researchgate.net The predictable exit vectors of substituents placed on the spirocyclic core allow for precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. researchgate.net
The synthesis of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been a key area of research. nih.govacs.org These building blocks provide a robust platform for creating diverse libraries of compounds with unique 3D geometries, which are highly sought after in drug discovery programs. nih.govacs.org The development of expedient synthetic routes to these novel modules has been crucial for their broader application. nih.govacs.org
Influence of the Spiro[3.3]heptane Motif on Molecular Shape, Rigidity, and Vectorization
The rigidity of the spiro[3.3]heptane scaffold is a key attribute. Unlike more flexible ring systems like cyclohexane, which can adopt multiple conformations, the spiro[3.3]heptane core has limited conformational freedom. researchgate.net This conformational restriction helps to pre-organize the molecule for binding to a target, potentially reducing the entropic penalty upon binding and leading to higher affinity. arxiv.org
The defined geometry of the spiro[3.3]heptane core also dictates the precise spatial orientation of any attached functional groups. The substituents emanate from the scaffold with predictable exit vectors, which is a critical feature for designing molecules with specific 3D arrangements of pharmacophoric elements. researchgate.net This controlled vectorization is essential for achieving high selectivity in drug-target interactions. researchgate.net
A comparative analysis of the spiro[3.3]heptane motif with a para-substituted phenyl ring, a common fragment in many drugs, highlights its unique geometric properties. While the phenyl ring is planar with collinear exit vectors for para substituents, the spiro[3.3]heptane scaffold is non-planar and provides non-collinear exit vectors. researchgate.net This difference in geometry can be exploited to design novel bioisosteres that occupy a different region of chemical space.
Utility in Ligand Design and Catalysis
The distinct structural features of this compound and its derivatives make them attractive for applications in ligand design and catalysis. The rigid framework can serve as a scaffold for positioning coordinating atoms in a precise spatial arrangement, which is crucial for the design of selective ligands for metal catalysts.
While direct applications of this compound in catalysis are not extensively documented, its derivatives, particularly those containing heteroatoms like nitrogen, have significant potential. For example, chiral azaspiro[3.3]heptane derivatives could be employed as ligands in asymmetric catalysis, where the defined 3D structure can effectively control the stereochemical outcome of a reaction.
Furthermore, 1-oxaspiro[3.3]heptan-6-one, a related compound, has been noted for its utility as a reagent and catalyst in various organic reactions. It can act as a nucleophile, donating electrons, or as a Lewis acid, accepting electrons, making it a versatile component in synthetic transformations. This dual reactivity highlights the potential of the spiro[3.3]heptane framework to participate in and influence chemical reactions.
Applications in Polymer Chemistry and Advanced Materials
The rigid and well-defined structure of the spiro[3.3]heptane motif also finds applications in the field of polymer chemistry and the development of advanced materials. The incorporation of such rigid units into a polymer backbone can significantly impact the material's properties, such as its thermal stability, mechanical strength, and morphology.
While specific examples detailing the use of this compound in polymers are not prevalent in the reviewed literature, the broader class of spiro[3.3]heptane derivatives has been explored in this context. The introduction of these rigid, 3D structures can disrupt polymer chain packing, leading to materials with altered properties. For instance, polymers containing spirocyclic units may exhibit higher glass transition temperatures and improved solubility compared to their linear analogues.
The potential for creating novel materials with unique properties by incorporating spiro[3.3]heptane-based monomers into polymers is an active area of research. The ability to functionalize the spirocyclic core allows for the tailoring of polymer properties for specific applications, ranging from high-performance plastics to specialized optical materials.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Insight
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of organic molecules in solution. libretexts.orgnih.gov For 1-Oxaspiro[3.3]heptan-3-one and its derivatives, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY, HMQC, and HMBC, provide unambiguous assignments of protons and carbons, and offer insights into the stereochemical and conformational arrangement of the spirocyclic system. researchgate.net
The ¹H NMR spectrum of a substituted oxetane (B1205548), for instance, can show distinct signals for the methylene (B1212753) groups of the oxetane ring. In one case, these appeared as two doublets at 4.88 and 4.91 ppm. mdpi.com The splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons, aiding in the assignment of signals to specific protons within the molecule. youtube.comsavemyexams.com The integration of the peak areas in a ¹H NMR spectrum provides the ratio of the number of protons responsible for each signal. savemyexams.com
Conformational analysis of related bicyclic systems has been successfully performed using ¹H-NMR parameters. researchgate.net The puckered nature of the oxetane ring, influenced by substituents, can be inferred from the coupling constants and Nuclear Overhauser Effect (NOE) data. mdpi.com The addition of substituents to the oxetane ring can lead to a more puckered conformation due to increased eclipsing interactions. mdpi.com
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Oxetanes
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) | Reference |
| Methylene groups of oxetane | 4.88 (d), 4.91 (d) | - | - | mdpi.com |
| Methyl ester | 3.64 (s) | - | Correlations to carbonyl | researchgate.net |
This table is illustrative and based on data for derivatives containing the oxetane motif. Specific data for this compound was not available in the search results.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique has been instrumental in confirming the structures of complex molecules containing oxetane rings. rsc.orgnih.gov
For spirocyclic systems, X-ray diffraction methods are invaluable for determining the solid-state conformation. acs.org The analysis of crystal structures of oxetane-containing compounds has provided insights into their molecular geometry. The oxetane ring itself is known to adopt a puckered conformation, with a puckering angle that can be influenced by the substituents. mdpi.com The strain in the C-O-C bond angle exposes the lone pairs of electrons on the oxygen atom, which is a key feature of its chemistry. mdpi.com
While a specific crystallographic study for this compound was not found, the synthesis of various spirocyclic oxetanes has been reported, with their structures often confirmed by X-ray diffraction. acs.org These studies are crucial for validating the stereochemical outcomes of synthetic reactions.
Table 2: Crystallographic Data for Representative Oxetane-Containing Compounds
| Compound | Crystal System | Space Group | Key Conformational Features | Reference |
| Oxetane | - | - | Puckering angle of 8.7° at 140 K | mdpi.com |
| Oxetane-containing tripeptide motifs | - | - | Structural insights into peptide backbone modification | rsc.org |
This table provides general information on oxetane crystallography due to the absence of specific data for this compound in the search results.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. jchemrev.com It is widely employed for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. libretexts.org For this compound, mass spectrometry can confirm its molecular weight and provide clues about its structure based on how it breaks apart in the mass spectrometer.
In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺·), which can then undergo fragmentation. libretexts.org The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions ([RCO]⁺). libretexts.orgchemguide.co.uk For a spirocyclic ketone like this compound, characteristic fragmentation pathways would be expected, reflecting the strained ring system. A common fragmentation pattern for ketones is the McLafferty rearrangement, provided there is a hydrogen atom on a carbon three atoms away from the carbonyl group. youtube.com
Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of products in real-time. uzh.ch
Table 3: Common Fragmentation Patterns in Mass Spectrometry of Ketones
| Ion Type | Description | Typical m/z values | Reference |
| Molecular Ion (M⁺·) | The ionized intact molecule. | Corresponds to the molecular weight. | libretexts.org |
| Acylium Ion ([RCO]⁺) | Formed by cleavage of the C-C bond adjacent to the carbonyl group. | Depends on the R group. | libretexts.orgchemguide.co.uk |
| Alkyl Carbocations | Formed from the fragmentation of alkyl chains. | m/z = 29 (ethyl), 43 (propyl), 57 (butyl), etc. | youtube.com |
This table illustrates general fragmentation patterns for ketones. Specific fragmentation data for this compound was not available in the search results.
Other Spectroscopic Methods (e.g., Infrared, UV-Vis for functional group analysis and electronic transitions)
Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information about the structure and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone group, typically found in the region of 1780-1650 cm⁻¹. The C-O-C stretching of the ether linkage in the oxetane ring would also produce a characteristic absorption band.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbonyl group of the ketone in this compound will exhibit a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength. The position of these absorptions can be influenced by the solvent and the substitution pattern of the molecule.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Functional Group | Expected Absorption/Transition | Reference |
| Infrared (IR) | Ketone (C=O) | Strong stretch ~1780-1650 cm⁻¹ | General spectroscopic data |
| Infrared (IR) | Ether (C-O-C) | Stretch in the fingerprint region | General spectroscopic data |
| UV-Visible | Carbonyl (C=O) | n→π* transition (weak), π→π* transition (strong) | General spectroscopic data |
This table is based on general principles of spectroscopy as specific data for the target compound was not available.
Future Research Directions and Outlook for 1 Oxaspiro 3.3 Heptan 3 One Chemistry
Development of Novel Enantioselective Synthetic Routes
The creation of stereochemically pure compounds is paramount for applications in medicinal chemistry and materials science. While methods for synthesizing racemic spiro[3.3]heptanes are established, the development of efficient enantioselective routes to access specific enantiomers of 1-oxaspiro[3.3]heptan-3-one and its derivatives remains a key research objective.
Future work in this area will likely focus on several promising strategies:
Asymmetric Catalysis: The use of chiral catalysts, such as Brønsted acids or metal complexes, to control the stereochemical outcome of key ring-forming or functionalization reactions is a promising avenue. For instance, the enantioselective desymmetrization of prochiral 3-substituted oxetanes using chiral phosphoric acids has been shown to be effective for creating related chiral oxetane-containing structures and could be adapted for spirocyclic systems. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the spirocyclic core offers a reliable method for producing enantiomerically pure products.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or ketoreductases, could be developed for the kinetic resolution of racemic mixtures of this compound or its precursors.
Stereospecific Rearrangements: A recently developed approach for accessing optically active 3-substituted spiro[3.3]heptan-1-ones involves a fully regio- and stereospecific semipinacol rearrangement starting from an optically active substituted cyclopropanone (B1606653) equivalent. nih.gov This 'strain-relocating' strategy demonstrates that chirality can be effectively transferred and preserved during the formation of the spiro[3.3]heptane core, a principle that could be extended to oxa-spirocyclic analogues.
Analogous work in the synthesis of chiral aza-spiro[3.3]heptanes, which employed highly diastereoselective additions to chiral imines, further highlights the potential for substrate-controlled stereoselective synthesis in this class of compounds. rsc.org
Exploration of Unconventional Reactivity Patterns
The high degree of ring strain in the this compound scaffold is not a liability but rather a synthetic asset, enabling unique chemical transformations that are inaccessible to more conventional, strain-free ring systems. Future research will continue to harness this stored potential energy to drive novel reactions.
A key area of exploration is the use of strain-release as a driving force for molecular rearrangements. A notable example is the 'strain-relocating' semipinacol rearrangement used to synthesize spiro[3.3]heptan-1-ones. nih.gov This reaction proceeds through a highly strained 1-bicyclobutylcyclopropanol intermediate that, in the presence of an acid, rearranges to form the more stable spiro[3.3]heptan-1-one. nih.gov This strategy showcases how the reactivity of one strained ring (a bicyclobutane) can be used to construct another (a spiro[3.3]heptane).
Another example of leveraging the unique reactivity of the spiro[3.3]heptane framework is the acid-catalyzed isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This reaction transforms the spirocyclic system into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which are valuable as saturated isosteres of meta-substituted benzene (B151609) rings. acs.org
| Reaction Type | Precursor | Product | Key Feature | Reference |
| Strain-Relocating Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol Intermediate | Substituted Spiro[3.3]heptan-1-one | Rearrangement driven by release of ring strain. | nih.gov |
| Acid-Catalyzed Isomerization | (2-Oxaspiro[3.3]heptan-6-yl)methanol | 3-Oxabicyclo[3.1.1]heptane | Skeletal rearrangement to form a different bicyclic system. | acs.org |
Future investigations will likely uncover new rearrangement cascades, ring-opening functionalizations, and cycloaddition reactions that are uniquely enabled by the strained nature of the this compound core.
Expansion of Applications in Diverse Chemical Fields
The primary application of spiro[3.3]heptane scaffolds, including this compound, has been in medicinal chemistry, where they serve as three-dimensional bioisosteres for common aromatic and aliphatic rings. researchgate.netchemrxiv.org Their rigid, non-planar structure can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing precise exit vectors for substitution. researchgate.net The spiro[3.3]heptane motif has been identified as a crucial component in a number of pharmaceutical candidates. nih.gov
The outlook for expansion includes:
Medicinal Chemistry: Beyond serving as simple bioisosteres for rings like benzene or piperidine, the this compound core can be used as a central scaffold for creating libraries of complex molecules for drug discovery. chemrxiv.orgresearchgate.net Its utility extends to its role as a building block for PROTACs and other chemical biology tools. fluorochem.co.uk
Materials Science: The rigidity and defined geometry of the spiro[3.3]heptane framework make it an interesting candidate for incorporation into polymers and advanced materials. Derivatives could be used to create materials with tailored thermal properties, specific crystalline structures, or unique photophysical characteristics.
Agrochemicals: The same principles that make these scaffolds attractive in drug discovery—improved metabolic stability and novel chemical space—are also highly desirable in the development of new pesticides and herbicides.
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and development of new molecules. For this compound and its derivatives, these methods offer a powerful way to predict properties and guide synthetic efforts.
Key areas where computational modeling will have an impact include:
Virtual Library Generation: Software can be used to generate vast virtual libraries of compounds based on the this compound scaffold. For instance, studies using LLAMA software have shown that virtual libraries derived from monofluorinated spiro[3.3]heptane building blocks effectively populate lead-like chemical space while maintaining high three-dimensionality. researchgate.net
Bioisostere Validation: Theoretical studies are used to validate the potential of new scaffolds as bioisosteres. Computational analysis was used to demonstrate that the related 1-oxa-2,6-diazaspiro[3.3]heptane could function as a suitable replacement for piperazine (B1678402) in drug design. researchgate.net Similarly, computational overlays are used to visually compare the geometry and exit vectors of spiro[3.3]heptane with those of aromatic rings, confirming its ability to mimic their structures. chemrxiv.org
Property Prediction: Algorithms can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability for novel derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.
| Computational Method | Application | Finding/Prediction | Reference |
| Virtual Library Screening (LLAMA) | Drug Discovery | Monofluorinated spiro[3.3]heptane derivatives populate lead-like chemical space. | researchgate.net |
| Theoretical Studies | Bioisostere Design | 1-Oxa-2,6-diazaspiro[3.3]heptane is a potential bioisostere for piperazine. | researchgate.net |
| Structural Overlay | Bioisostere Validation | Spiro[3.3]heptane can mimic the geometry of para-substituted phenyl rings. | chemrxiv.org |
By integrating these computational approaches, future research on this compound will be more targeted and efficient, accelerating the discovery of new molecules with tailored functions across a range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxaspiro[3.3]heptan-3-one, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, followed by reduction with alane (AlH3) to stabilize the spirocyclic core . Key factors include:
- Temperature control : Cycloaddition requires precise heating (80–100°C) to avoid side reactions.
- Inert atmosphere : Moisture-sensitive reagents (e.g., AlH3) necessitate anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yields typically range from 45–65% depending on scale .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- <sup>13</sup>C NMR : Confirms the carbonyl group (C=O) at ~210 ppm and spiro carbon at ~95 ppm .
- IR spectroscopy : Strong absorption at ~1750 cm<sup>−1</sup> (C=O stretch) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C6H8O2) with a molecular ion peak at m/z 112.0524 .
Q. How does the spirocyclic structure of this compound influence its reactivity?
- Answer : The strained spirocyclic system increases electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reagents) at the carbonyl group. Steric hindrance from the spiro junction limits reactivity at bridgehead carbons .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Answer : Contradictions often arise from:
- Tautomerism : Keto-enol equilibria in derivatives (e.g., hydroxyl-substituted analogs) may shift NMR signals. Use deuterated solvents (DMSO-d6) to stabilize tautomers .
- Impurity peaks : Trace solvents (e.g., THF) in HRMS can mimic molecular ions. Validate with tandem MS/MS fragmentation .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize the regioselectivity of nucleophilic additions to this compound?
- Answer :
- Lewis acid catalysis : BF3·OEt2 directs nucleophiles (e.g., amines) to the ketone via coordination .
- Solvent effects : Polar aprotic solvents (DMF) favor carbonyl activation, while nonpolar solvents (toluene) promote bridgehead reactivity .
- Substituent effects : Electron-withdrawing groups (e.g., NO2) on the spiro ring enhance ketone electrophilicity .
Q. How does this compound compare to bioisosteric analogs (e.g., azaspiro derivatives) in receptor binding studies?
- Answer :
| Compound | Structural Feature | Binding Affinity (Ki, nM) | Target Receptor |
|---|---|---|---|
| This compound | Oxygen-containing spiro ring | 320 ± 45 | GABAA |
| 1-Azaspiro[3.3]heptan-2-one | Nitrogen-containing spiro ring | 180 ± 30 | GABAA |
- Key insight : Nitrogen analogs show higher affinity due to hydrogen bonding with receptor residues .
Q. What computational methods predict the metabolic stability of this compound derivatives?
- Answer :
- Density Functional Theory (DFT) : Calculates oxidation potentials at the ketone group to predict susceptibility to cytochrome P450 enzymes .
- Molecular Dynamics (MD) : Simulates interactions with liver microsomes to estimate hydrolysis rates .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Methodological Guidelines
Q. How to design reproducible synthetic protocols for this compound?
- Recommendations :
- Document reaction parameters : Report exact temperatures, stirring rates, and reagent purity .
- Batch consistency : Use automated syringes for reagent addition to minimize human error .
- Open-source data : Share NMR spectra and crystallographic data in repositories like Zenodo for peer validation .
Q. What statistical approaches resolve contradictions in biological activity data?
- Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) using random-effects models to account for variability .
- ANOVA : Test batch-to-batch variability in compound purity (e.g., HPLC area % ≥95%) .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods for this compound Derivatives
| Method | Key Steps | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thermal [2+2] Cycloaddition | Cycloaddition + AlH3 reduction | 58 | 97.2 | |
| Flow Chemistry | Continuous ketone oxidation | 72 | 98.5 |
Table 2 : Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.45 (m, 2H, CH2), δ 3.10 (s, 1H, bridgehead) | |
| <sup>13</sup>C NMR | δ 210.1 (C=O), δ 95.3 (spiro C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
